3-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)iridium(I) hexafluorophosphate
Overview
Description
3-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)iridium(I) hexafluorophosphate is a complex organometallic compound featuring an iridium center coordinated to a 1H-indene ligand with di-i-propylphosphino and N,N-dimethylamino substituents. This compound is known for its catalytic properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 1H-indene with appropriate ligands and iridium precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, precise control of reaction conditions, and purification processes to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including:
Oxidation: The iridium center can facilitate the oxidation of organic substrates.
Reduction: It can also act as a reducing agent in certain reactions.
Substitution: The compound can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction reactions might involve hydrogen gas or other reducing agents.
Substitution reactions often require specific solvents and temperatures to proceed efficiently.
Major Products Formed: The major products formed from these reactions include oxidized or reduced organic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound is widely used in scientific research due to its catalytic properties. It finds applications in:
Chemistry: As a catalyst in organic synthesis, facilitating various chemical reactions.
Biology: In studying enzyme mechanisms and developing bio-inspired catalysts.
Medicine: In drug discovery and development processes.
Industry: In the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of substrates to the iridium center, followed by the activation of these substrates through oxidative addition, reductive elimination, or other processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
3-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)rhodium(I) hexafluorophosphate
3-Di-i-propylphosphino-2-(N,N-dimethylamino)-1H-indene(1,5-cyclooctadiene)platinum(I) hexafluorophosphate
Uniqueness: This iridium-based compound is unique due to its specific ligand environment and catalytic properties, which differ from those of rhodium and platinum analogs. The iridium center provides distinct reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NP.C8H12.F6P.Ir/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-10,12-13H,11H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDIEIPTBOTQOH-ONEVTFJLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=C(CC2=CC=CC=C21)N(C)C)C(C)C.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(P(C(C)C)C1=C(CC2=CC=CC=C12)N(C)C)C.C1/C=C\CC/C=C\C1.F[P-](F)(F)(F)(F)F.[Ir] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38F6IrNP2- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855869 | |
Record name | (1Z,5Z)-cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870077-94-4 | |
Record name | (1Z,5Z)-cycloocta-1,5-diene;3-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine;iridium;hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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